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Compound of Interest

Compound Name: Citalopram Hydrobromide

Cat. No.: B195639

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of
citalopram hydrobromide in various preclinical animal models. Citalopram, a selective
serotonin reuptake inhibitor (SSRI), is widely used in the treatment of depression and other
psychiatric disorders. Understanding its pharmacokinetic profile—absorption, distribution,
metabolism, and excretion (ADME)—in different animal species is crucial for the non-clinical
safety assessment and for predicting its behavior in humans. This document summarizes key
guantitative data, details experimental methodologies, and visualizes metabolic pathways and
experimental workflows to support drug development and research.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic profile of citalopram exhibits notable variability across different animal
species. These differences are critical for extrapolating preclinical data to human clinical
scenarios. The following tables summarize key pharmacokinetic parameters of citalopram in
mice, rats, dogs, and non-human primates.

Table 1: Citalopram Pharmacokinetic Parameters in Mice
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Parameter Value Dose & Route Mouse Strain Reference
Half-life (t%2) 1.5 hours 24 mg/kg (oral) Not Specified [1]
87 ml/min/kg g
Clearance (CL) 24 mg/kg (oral) Not Specified [1]
(male)
116 ml/min/kg
(female)
Peak Higher in
Concentration nonpregnant vs. 20 mg/kg (IP) Not Specified [2][3]
(Co) pregnant mice
Area Under the Reduced by 25% -~
) ) 20 mg/kg (IP) Not Specified [2][3]
Curve (AUC) in pregnant mice
Increased by
Volume of -
22% from GD14 20 mg/kg (IP) Not Specified [2][3]

Distribution (Vd)

to GD18

Table 2: Citalopram Pharmacokinetic Parameters in Rats
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Parameter Value Dose & Route Rat Strain Reference
Half-life (t%2) 3 hours 8 mg/kg (oral) Not Specified [1]
82 ml/min/kg g
Clearance (CL) 8 mg/kg (oral) Not Specified [1]
(male)
103 ml/min/kg
(female)
) o 0.3-60 mg/kg ]
Bioavailability Dose-dependent Wistar [4]
(oral)
S-enantiomer/R-
) ) 10 mg/kg/day -
enantiomer Ratio  1.01 ] Not Specified [5]
(osmotic pump)
(Serum)
S-enantiomer/R-
] ) 10 mg/kg/day -
enantiomer Ratio  ~1.01 Not Specified [5]

(Brain)

(osmotic pump)

Table 3: Citalopram Pharmacokinetic Parameters in

Dogs
Parameter Value Dose & Route Dog Breed Reference
) 1,4,5,&10 -
Half-life (t%2) 3.5 -8 hours Not Specified [1]
mg/kg (oral)
9.6 hours -
) Not Specified Beagle [6]
(Citalopram)
8.1 hours (DCIT)
27.8 hours
(DDCIT)
. 1,4,5,&10 N
Clearance (CL) 14 - 37 ml/min/kg Not Specified [1]
mg/kg (oral)
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Table 4: Citalopram Pharmacokinetic Parameters in Non-
Human Primates

Parameter Value Dose & Route Species Reference
) 3 hours
Half-life (t%2) ) 4 mg/kg (oral) Baboon [1]
(estimate)
Clearance (CL) 39 ml/min/kg 4 mg/kg (oral) Baboon [1]
IDso 0.059 mg/kg Single dose Monkey [718]
Ki (plasma) 9.7 nmol/L Single dose Monkey [71[8]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic
studies. Below are summaries of experimental protocols from key cited studies.

Protocol 1: Pharmacokinetics in Pregnhant Mice

» Objective: To characterize pregnancy-induced changes in citalopram pharmacokinetics.[2][3]
e Animals: Nonpregnant and pregnant mice at gestational day (GD) 14 and 18.[2][3]

o Drug Administration: A single intraperitoneal (IP) injection of 20 mg/kg of body weight
citalopram.[2][3]

o Sampling: Blood samples were collected at various time points from 3.5 minutes to 3.5 hours
post-administration.[2][3]

e Analysis: Serum concentrations of citalopram were determined, and pharmacokinetic
parameters were calculated.[2][3]

o Rationale for IP Administration: To control the timing of drug delivery and accurately assess
acute pharmacokinetic parameters.[2][3]

Protocol 2: Population Pharmacokinetic Modeling in
Rats
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o Objective: To develop a population PK model for citalopram and its major metabolite, N-
desmethylcitalopram.[4]

» Animals: Sprague-Dawley (SD) and Wistar rats.[4]

e Drug Administration:
o SDrats: 0.3, 1, 3, and 10 mg/kg IV and 10 mg/kg PO.[4]
o Wistar rats: 0.3, 1, 3, 10, 30, and 60 mg/kg PO.[4]

o Sampling: Plasma samples were collected at multiple time points to measure citalopram and
metabolite concentrations.[4]

e Analysis: Pharmacokinetic analyses were performed using NONMEM 7.2. A 3-compartment
model best described the disposition of citalopram, and a 2-compartment model was used
for its desmethyl metabolite.[4]

Protocol 3: Chronic Administration and Brain
Distribution in Rats

e Objective: To monitor pharmacokinetic and pharmacodynamic responses to chronic
citalopram administration.[5]

e Animals: Rats were treated for two weeks.[5]

e Drug Administration: 10 mg/kg/day of racemic citalopram was administered using osmotic
pumps for continuous infusion.[5]

* Measurements: Concentrations of racemic and enantioselective citalopram and its
metabolites were measured in blood, brain parenchyma, and extracellular space.[5]

¢ Findings: Racemic citalopram concentration in serum was about tenfold lower than in the
brain parenchyma.[5]

Visualizations: Pathways and Workflows

Visual diagrams are provided to illustrate key processes in citalopram pharmacokinetic studies.

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26395999/
https://pubmed.ncbi.nlm.nih.gov/26395999/
https://pubmed.ncbi.nlm.nih.gov/26395999/
https://pubmed.ncbi.nlm.nih.gov/26395999/
https://pubmed.ncbi.nlm.nih.gov/26395999/
https://pubmed.ncbi.nlm.nih.gov/26395999/
https://pubmed.ncbi.nlm.nih.gov/10626092/
https://pubmed.ncbi.nlm.nih.gov/10626092/
https://pubmed.ncbi.nlm.nih.gov/10626092/
https://pubmed.ncbi.nlm.nih.gov/10626092/
https://pubmed.ncbi.nlm.nih.gov/10626092/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b195639?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

Metabolic Pathway of Citalopram

Citalopram is primarily metabolized in the liver through N-demethylation to its main metabolites,
demethylcitalopram (DCIT) and didemethylcitalopram (DDCIT).[9] The cytochrome P450
enzymes, particularly CYP2C19 and CYP3A4, are the primary isozymes involved in this
process.[9][10] Further metabolism leads to the formation of a propionic acid derivative.[9]

Metabolic Pathway of Citalopram
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Caption: Metabolic pathway of citalopram in the liver.
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Experimental Workflow for Animal Pharmacokinetic
Study

The following diagram outlines a typical workflow for conducting a pharmacokinetic study of

citalopram in an animal model.
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Typical Experimental Workflow for a Pharmacokinetic Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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